N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide
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Overview
Description
N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrimidine ring, and a triazolo-thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and consistent production of the compound, meeting the demands of research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The trifluoromethyl and pyrimidine groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines and triazolo-thiazole derivatives. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and structural motifs
Properties
Molecular Formula |
C11H7F3N6OS |
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Molecular Weight |
328.28 g/mol |
IUPAC Name |
N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H7F3N6OS/c12-11(13,14)7-1-2-15-8(19-7)9(21)16-3-6-4-22-10-17-5-18-20(6)10/h1-2,4-5H,3H2,(H,16,21) |
InChI Key |
JUAZEUFPEHFJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)C(=O)NCC2=CSC3=NC=NN23 |
Origin of Product |
United States |
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